molecular formula C13H13Cl2NO B1356011 2-Chloro-3-(2-chloroethyl)-6-ethoxyquinoline CAS No. 948294-49-3

2-Chloro-3-(2-chloroethyl)-6-ethoxyquinoline

Cat. No. B1356011
M. Wt: 270.15 g/mol
InChI Key: OKXXKGSLVAINIT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-3-(2-chloroethyl)-6-ethoxyquinoline (CECEQ) is a quinoline derivative with a wide range of applications in the field of science and medicine. It has been used in a variety of research experiments, and its mechanism of action is well understood. CECEQ is a useful tool in the laboratory setting due to its low toxicity and high solubility in aqueous solutions.

Scientific Research Applications

Synthesis and Chemical Transformations

  • Conversion to Derivatives : Ethyl 7-chloro-6-fluoro-4-ethoxyquinoline-3-carboxylate, a related compound, can be converted into various derivatives, indicating the potential for 2-Chloro-3-(2-chloroethyl)-6-ethoxyquinoline to undergo similar transformations for research applications (Guo Hui, 1991).
  • Precursor for Anticancer Agents : 4-Chloroquinolines, closely related to 2-Chloro-3-(2-chloroethyl)-6-ethoxyquinoline, are key synthetic precursors for various pharmacologically active agents, including anticancer and antimalarial drugs (Mao et al., 2014).
  • Intermediate in Synthesis : 2-Chloro-4-ethoxy-quinoline, structurally similar to the compound , is used as an intermediate in the synthesis of other quinolones, highlighting the role of such compounds in complex chemical syntheses (Vontobel et al., 2020).

Biological and Medicinal Research

  • Antimicrobial Agents : Derivatives of 3-(2'-Chloroethyl)-2-methyl-3,4-dihydroquinazolin-4-one, which share a part of the structure with the compound , have been investigated for their antimicrobial activities (El-zohry & Abd-Alla, 2007).
  • Chemosensor Development : Quinoline derivatives, such as 5-Chloro-8-methoxyquinoline, have been studied for their potential use as chemosensors, indicating potential research applications for similar compounds in detecting metal ions or other chemicals (Prodi et al., 2001).
  • Antimycotic Activity : Similar compounds like 2-Chloro-3-(2-nitro)ethyland (2-nitro)vinylquinolines have shown antimycotic activity against various microorganisms, suggesting potential biological applications for 2-Chloro-3-(2-chloroethyl)-6-ethoxyquinoline (Cziáky et al., 1996).

properties

IUPAC Name

2-chloro-3-(2-chloroethyl)-6-ethoxyquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13Cl2NO/c1-2-17-11-3-4-12-10(8-11)7-9(5-6-14)13(15)16-12/h3-4,7-8H,2,5-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKXXKGSLVAINIT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=CC(=C(N=C2C=C1)Cl)CCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10588945
Record name 2-Chloro-3-(2-chloroethyl)-6-ethoxyquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10588945
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-3-(2-chloroethyl)-6-ethoxyquinoline

CAS RN

948294-49-3
Record name 2-Chloro-3-(2-chloroethyl)-6-ethoxyquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10588945
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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